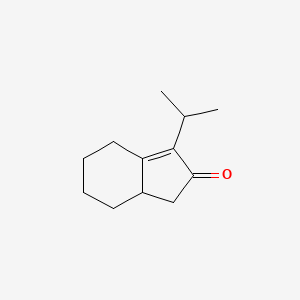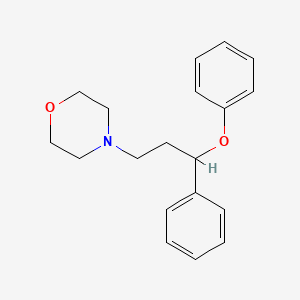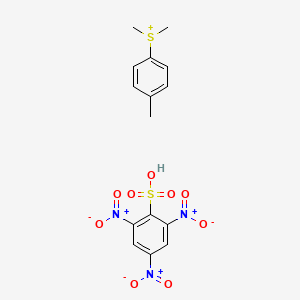
Potassium 5-chloro-2-methylphenyl-N-nitrosoamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-chloro-2-methylphenyl-N-nitrosoamide typically involves the reaction of 5-chloro-2-methylaniline with nitrous acid in the presence of potassium hydroxide. The reaction conditions include maintaining a low temperature to control the formation of the nitroso group and ensure the stability of the compound .
Industrial Production Methods
the synthesis process in a laboratory setting can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 5-chloro-2-methylphenyl-N-nitrosoamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitroso positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of 5-chloro-2-methylphenyl-N-nitroamide.
Reduction: Formation of 5-chloro-2-methylphenyl-N-aminoamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium 5-chloro-2-methylphenyl-N-nitrosoamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Potassium 5-chloro-2-methylphenyl-N-nitrosoamide involves its interaction with molecular targets, primarily through the nitroso group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 5-chloro-2-methylphenyl-N-nitroamide
- Potassium 5-chloro-2-methylphenyl-N-aminoamide
- Potassium 5-chloro-2-methylphenyl-N-hydroxyamide
Uniqueness
Potassium 5-chloro-2-methylphenyl-N-nitrosoamide is unique due to its specific nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
85631-94-3 |
|---|---|
Molekularformel |
C7H6ClKN2O |
Molekulargewicht |
208.68 g/mol |
IUPAC-Name |
potassium;(5-chloro-2-methylphenyl)-nitrosoazanide |
InChI |
InChI=1S/C7H7ClN2O.K/c1-5-2-3-6(8)4-7(5)9-10-11;/h2-4H,1H3,(H,9,11);/q;+1/p-1 |
InChI-Schlüssel |
SCWJLHKHZSNNAF-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)[N-]N=O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)






